molecular formula C13H13NO3 B1582890 Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate CAS No. 300590-94-7

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No. B1582890
CAS RN: 300590-94-7
M. Wt: 231.25 g/mol
InChI Key: ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, also known as 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C13H13NO3 . It is a useful research chemical .


Molecular Structure Analysis

The molecular weight of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is 231.25 . The SMILES string representation of its structure is CCOC(=O)c1ccc2nc(C)cc(O)c2c1 .


Chemical Reactions Analysis

A substituted quinoline-6-carbohydrazide was synthesized by the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. The quinoline-6-carbohydrazide was reacted with phenyl isothiocyanate to obtain the corresponding phenylhydrazinecarbotioamide .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a predicted boiling point of 393.8±37.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 3.63±0.40 .

Scientific Research Applications

    Synthesis of Quinoline Derivatives

    It can be used in the synthesis of various quinoline derivatives, which are valuable in drug research and development due to their pharmaceutical and biological activities .

    Antitubercular Agents

    There’s a mention of its use in synthesizing compounds with antitubercular properties .

    Alzheimer’s Disease Treatment

    It has been used in the synthesis of compounds for treating Alzheimer’s disease .

Safety And Hazards

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is classified as a combustible solid . It has a WGK Germany classification of 3 . The GHS hazard statement is H314, which means it causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283187
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

CAS RN

300590-94-7
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research focuses on the synthesis and reactions of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Could you elaborate on the role of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate in this process?

A1: Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate serves as the crucial starting material for synthesizing 4-Hydroxy-2-methylquinoline-6-carbohydrazide []. The synthesis likely involves the reaction of the ethyl ester with hydrazine, leading to the formation of the target hydrazide compound. This transformation highlights the importance of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate as a building block in organic synthesis, particularly for creating compounds with potential biological activities. Further research might explore different reaction conditions and variations in the starting material to optimize the synthesis of the hydrazide and potentially discover novel derivatives.

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